molecular formula C16H19N5O3S B2775029 (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1219913-65-1

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2775029
CAS No.: 1219913-65-1
M. Wt: 361.42
InChI Key: XUNOHALLRAEJRJ-UHFFFAOYSA-N
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Description

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a triazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Cyclopropylsulfonylation of Piperazine:

    Coupling Reaction: The final step would involve coupling the triazole and piperazine derivatives to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could potentially target the triazole ring.

    Substitution: The phenyl group on the triazole ring may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.

Industry

In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
  • (4-(ethylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Uniqueness

The uniqueness of (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone lies in the presence of the cyclopropylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c22-16(15-12-17-21(18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(23,24)14-6-7-14/h1-5,12,14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNOHALLRAEJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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